[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid
Description
[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid is a tertiary amine derivative featuring a pyrazine ring substituted with a methoxy group at the 3-position and a cyclopropylamino-acetic acid side chain. While direct biological data are unavailable, its structural features align with compounds targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-[cyclopropyl-[(3-methoxypyrazin-2-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-11-9(12-4-5-13-11)6-14(7-10(15)16)8-2-3-8/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTQXLKLSDPASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1CN(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones under acidic conditions.
Introduction of the methoxy group: The methoxy group is introduced via methylation of the pyrazine ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the cyclopropyl group: The cyclopropyl group is introduced through a cyclopropanation reaction using diazomethane and a suitable catalyst.
Formation of the amino-acetic acid moiety: The final step involves the coupling of the pyrazine derivative with glycine or its derivatives under peptide coupling conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Interacting with receptors: Modulating receptor activity by acting as an agonist or antagonist.
Affecting cellular pathways: Influencing signaling pathways and gene expression to exert its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine/Pyrazine Derivatives
lists analogs such as [(6-Methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid and [Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid. Key differences include:
- Core Heterocycle : Pyrazine (target compound) vs. pyridazine (analogs). Pyrazine’s two nitrogen atoms at 1,4-positions may enhance hydrogen-bonding capacity compared to pyridazine’s 1,2-positions.
- Substituent Position : Methoxy group at the 3-position (target) vs. 6-position (analogs), altering electronic distribution and steric accessibility.
- Amino Acid Side Chain: Cyclopropyl group in the target compound vs. methyl or isopropyl groups in analogs, impacting lipophilicity and steric bulk .
Benzyl-Substituted Analogs
[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid (CAS:1181620-38-1, ) replaces the pyrazinylmethyl group with a 3-methylbenzyl group. Key distinctions:
- Aromatic System: Benzyl (non-heteroaromatic) vs. pyrazinyl (N-containing heterocycle). The pyrazine ring may engage in π-π stacking or hydrogen bonding, while the benzyl group offers purely hydrophobic interactions.
- Substituent Effects : Methoxy (electron-donating) in the target compound vs. methyl (electron-neutral) in the benzyl analog, influencing electronic properties and solubility .
Cyclohexyl and Trifluoromethyl Derivatives
and describe compounds like [Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-acetic acid and 2-(3-Cyclopropyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid. Notable contrasts:
- Steric and Electronic Modifications: The dimethylamino-cyclohexyl group introduces bulk and basicity, likely reducing membrane permeability compared to the target compound’s compact cyclopropyl group.
- Trifluoromethyl Group: The CF₃ group in ’s compound enhances lipophilicity and metabolic stability but increases molecular weight (391.34 vs.
Structural and Functional Implications
Physicochemical Properties
- Solubility: The acetic acid moiety in the target compound improves aqueous solubility (especially at physiological pH) compared to ester or amide derivatives (e.g., Methyl-3-amino-2-pyrazinecarboxylate, ).
- Lipophilicity : Cyclopropyl and pyrazine groups balance hydrophilicity, whereas trifluoromethyl or benzyl substituents increase logP values .
Biological Activity
Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Synthesis
The synthesis of Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino-acetic acid typically involves several key steps:
- Formation of the Pyrazine Ring : The pyrazine structure is synthesized through cyclization reactions with appropriate precursors.
- Introduction of the Methoxy Group : This is achieved via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
- Attachment of the Amino-Acetic Acid Moiety : The pyrazine derivative is reacted with amino-acetic acid, often utilizing coupling agents like EDCI to facilitate the reaction .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Binding : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways.
- Gene Expression Influence : The compound has the potential to affect transcription and translation processes within cells.
Antimicrobial Activity
Research has demonstrated that Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino-acetic acid exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2022) evaluated its efficacy against several pathogens, yielding the following minimum inhibitory concentration (MIC) values:
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
| C. albicans | 128 |
These results indicate moderate to strong antimicrobial activity, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
Anticancer Activity
In addition to antimicrobial effects, preliminary studies suggest that Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino-acetic acid may have anticancer properties. Research indicates that compounds with similar structures often exhibit cytotoxic effects on various cancer cell lines. The specific mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : In a controlled laboratory setting, Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino-acetic acid was tested against multi-drug resistant strains of bacteria, showing promising results comparable to standard antibiotics.
- Cytotoxicity Testing : In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell proliferation at micromolar concentrations, indicating its potential as a lead compound in cancer therapy development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
